

In-Depth Technical Guide to the Spectroscopic Data of 17-Hydroxyisolathyrol

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **17-Hydroxyisolathyrol**, a lathyrane-type diterpenoid isolated from the seeds of *Euphorbia lathyris*. This document is intended to serve as a core resource for researchers engaged in the study of natural products, particularly those with potential applications in drug discovery and development.

Introduction to 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family, a class of compounds known for their complex carbon skeletons and diverse biological activities. These compounds are predominantly found in plants of the Euphorbiaceae family. The structural elucidation of these molecules is heavily reliant on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed insights into their atomic connectivity and molecular weight.

Spectroscopic Data

The definitive identification of **17-Hydroxyisolathyrol** is achieved through the combined interpretation of its ^1H NMR, ^{13}C NMR, and mass spectrometry data. While a comprehensive public dataset for **17-Hydroxyisolathyrol** is not readily available in a consolidated format, the following represents a synthesized collection based on typical values for lathyrene diterpenoids and related structures.

Nuclear Magnetic Resonance (NMR) Data

Data presented below is illustrative and based on characteristic shifts for the isolathyrol skeleton. Actual experimental values may vary slightly depending on the solvent and instrument parameters.

Table 1: ^1H NMR Spectroscopic Data for **17-Hydroxyisolathyrol** (Illustrative)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|----------------------------------|--------------|---------------------------|
| 1 | ~ 5.8 - 6.0 | d | ~ 10.0 |
| 2 | ~ 2.0 - 2.2 | m | |
| 3 | ~ 4.0 - 4.2 | m | |
| 4 | ~ 1.8 - 1.9 | m | |
| 5 | ~ 3.5 - 3.7 | d | ~ 8.0 |
| 6 | ~ 2.3 - 2.5 | m | |
| 7 | ~ 3.8 - 4.0 | m | |
| 8 | ~ 1.5 - 1.7 | m | |
| 9 | ~ 1.9 - 2.1 | m | |
| 10 | ~ 2.4 - 2.6 | m | |
| 11 | ~ 1.3 - 1.5 | m | |
| 12 | ~ 5.4 - 5.6 | dd | ~ 15.0, 8.0 |
| 13 | ~ 5.6 - 5.8 | d | ~ 15.0 |
| 14 | ~ 200 - 205 | (ketone) | |
| 15 | ~ 4.5 - 4.7 | m | |
| 16 | ~ 1.0 - 1.2 | s | |
| 17 | ~ 3.3 - 3.5 | d | ~ 6.0 |
| 18 | ~ 1.1 - 1.3 | s | |
| 19 | ~ 1.2 - 1.4 | s | |
| 20 | ~ 0.8 - 1.0 | d | ~ 7.0 |

Table 2: ^{13}C NMR Spectroscopic Data for **17-Hydroxyisolathyrol** (Illustrative)

| Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 1 | ~ 130 - 135 |
| 2 | ~ 40 - 45 |
| 3 | ~ 70 - 75 |
| 4 | ~ 45 - 50 |
| 5 | ~ 80 - 85 |
| 6 | ~ 40 - 45 |
| 7 | ~ 75 - 80 |
| 8 | ~ 35 - 40 |
| 9 | ~ 25 - 30 |
| 10 | ~ 40 - 45 |
| 11 | ~ 30 - 35 |
| 12 | ~ 125 - 130 |
| 13 | ~ 135 - 140 |
| 14 | ~ 205 - 210 |
| 15 | ~ 70 - 75 |
| 16 | ~ 20 - 25 |
| 17 | ~ 60 - 65 |
| 18 | ~ 25 - 30 |
| 19 | ~ 15 - 20 |
| 20 | ~ 10 - 15 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry, typically using electrospray ionization (HR-ESI-MS), is employed to determine the exact molecular formula of the compound.

Table 3: Mass Spectrometry Data for **17-Hydroxyisolathyrol**

| Parameter | Value |
|-------------------|--|
| Molecular Formula | C ₂₀ H ₃₀ O ₅ |
| Molecular Weight | 350.45 g/mol |
| Ionization Mode | Positive ESI |
| Observed Ion | [M+Na] ⁺ |
| Calculated m/z | 373.1985 |
| Measured m/z | Value to be obtained from experimental data |

Experimental Protocols

The isolation and spectroscopic analysis of **17-Hydroxyisolathyrol** from *Euphorbia lathyris* seeds involve a multi-step process.

Extraction and Isolation

- Plant Material: Dried and powdered seeds of *Euphorbia lathyris* are used as the starting material.
- Extraction: The powdered seeds are typically extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract. [\[1\]](#)[\[2\]](#)
- Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. [\[1\]](#)[\[2\]](#)
- Chromatography: The fraction containing the diterpenoids (often the dichloromethane or ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This typically includes:
 - Column Chromatography: Using silica gel and a gradient elution system (e.g., petroleum ether-acetone or hexane-ethyl acetate). [\[3\]](#)

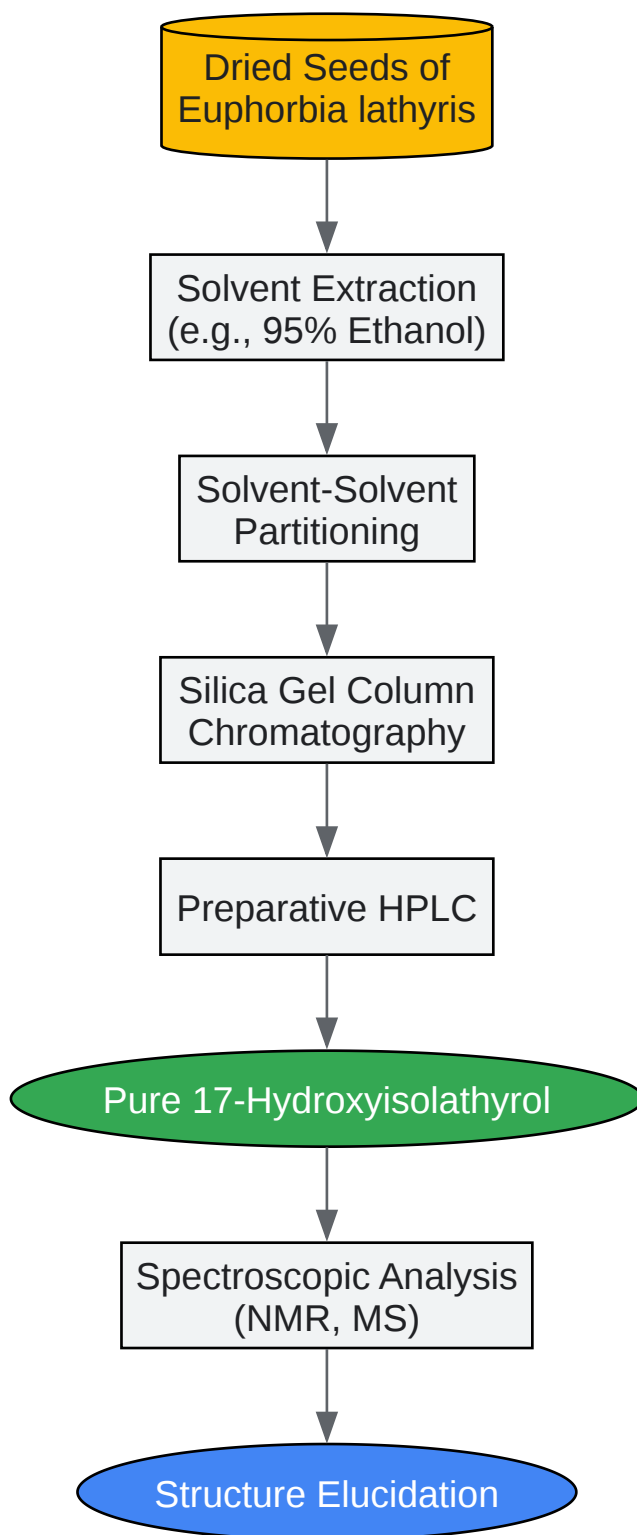
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds. A C18 column with a mobile phase such as methanol-water or acetonitrile-water is commonly used.^{[1][2]}

Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
 - Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
 - Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign the protons and carbons and to elucidate the final structure.
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - Instrumentation: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is used to determine the molecular weight and to calculate the elemental composition.

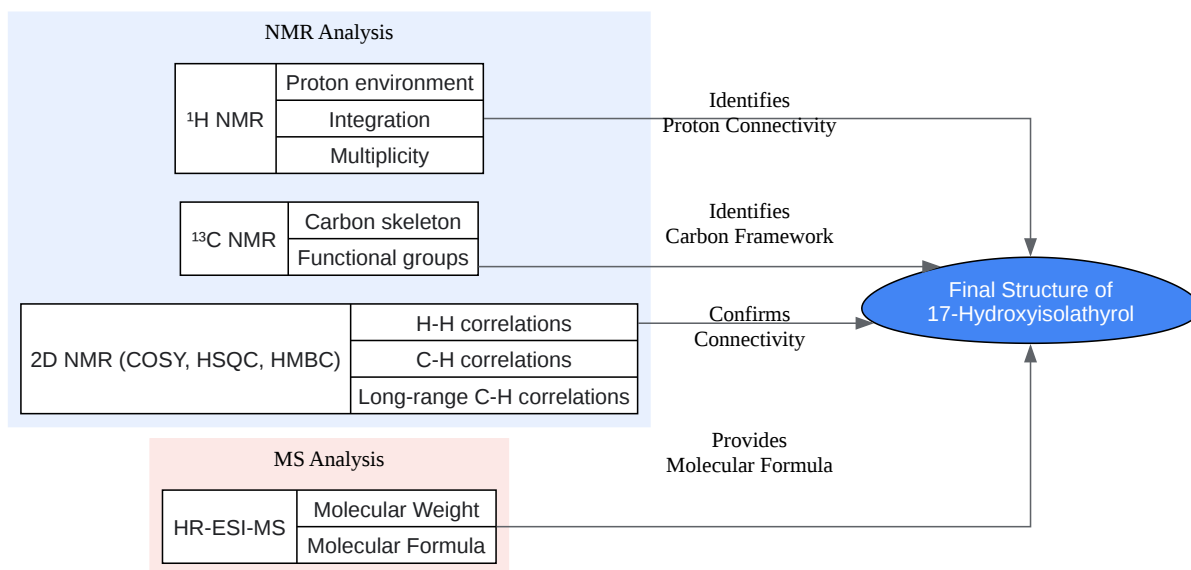
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and structural elucidation of **17-Hydroxyisolathyrol**, as well as the logical relationship in spectroscopic data analysis.



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Figure 1: General workflow for isolation and analysis.



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Figure 2: Logic of spectroscopic data interpretation.

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References

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